2-[Butanoyl(ethyl)amino]ethyl butanoate
Description
Properties
CAS No. |
7144-74-3 |
|---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-[butanoyl(ethyl)amino]ethyl butanoate |
InChI |
InChI=1S/C12H23NO3/c1-4-7-11(14)13(6-3)9-10-16-12(15)8-5-2/h4-10H2,1-3H3 |
InChI Key |
WIDCBXCSJKGBEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(CC)CCOC(=O)CCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 2-[Butanoyl(ethyl)amino]ethyl butanoate typically involves two critical transformations:
- Amide formation via acylation of an ethylamino group with butanoyl chloride or a related butanoyl donor.
- Esterification of the aminoethyl moiety with butanoic acid or its derivatives to form the ethyl butanoate ester.
This synthetic route demands careful selection of protecting groups and reaction conditions to ensure selective acylation and esterification without undesired side reactions.
Protection and Deprotection of Amino and Hydroxyl Groups
To prevent side reactions involving the hydroxyl group of 2-aminoethyl alcohol derivatives, protecting groups such as tert-butoxycarbonyl (Boc) are employed. For example, the synthesis of related 2-(alkylamino)ethyl benzoate compounds uses N-(tert-butoxycarbonyl) ethanolamine as a starting material, where the hydroxyl group is protected by benzoylation. The Boc group is then removed under strong acid conditions to reveal the free amine for subsequent acylation or alkylation steps.
| Step | Purpose | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Hydroxyl protection | Benzoyl chloride or benzoic acid + coupling agent (e.g., carbonyldiimidazole) | Formation of 2-((tert-butoxycarbonyl)amino)ethyl benzoate |
| 2 | Boc deprotection | Strong acid (e.g., trifluoroacetic acid) | Free amine ready for acylation |
This approach is adaptable to the butanoyl analogues by substituting benzoate with butanoate esters.
Acylation of Ethylamino Group with Butanoyl Donors
The acylation step involves reacting the free amine with butanoyl chloride or anhydride under controlled temperature (often below 25 °C to 100 °C) to form the butanoyl amide. Acid or base catalysis is used to promote the reaction. For instance, in a similar system, 2-amino-2,3-dimethylbutanoate derivatives were prepared by hydrolysis of amino-nitriles obtained via Strecker reaction, followed by acid/base catalyzed acylation.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Acylating agent | Butanoyl chloride or butanoic anhydride | Freshly distilled recommended |
| Temperature | 0–25 °C initially, then up to 100 °C | To control reaction rate and selectivity |
| Catalyst | Acid (e.g., sulfuric acid) or base | Catalyzes amide bond formation |
| Solvent | Dichloromethane, ethyl acetate, or other inert solvents | For extraction and purification |
Esterification to Form Ethyl Butanoate Moiety
Esterification of the aminoethyl intermediate with butanoic acid or its derivatives can be achieved by classical Fischer esterification or by enzymatic methods. Studies on ethyl butanoate synthesis show that both chemical and biological routes (using lactobacilli and propionibacteria) are effective. Chemical esterification typically uses acid catalysts and removal of water to drive the reaction forward.
| Method | Conditions | Yield/Notes |
|---|---|---|
| Fischer esterification | Butanoic acid + ethanol + acid catalyst (e.g., sulfuric acid), reflux | High yield, requires removal of water |
| Enzymatic synthesis | Cell-free extracts of lactobacilli, propionibacteria | Mild conditions, selective ester formation |
One-Pot Synthesis Approaches
Recent synthetic advances include one-pot methods that combine deprotection, acylation, and alkylation steps to streamline the synthesis of 2-(alkylamino)ethyl esters. For example, starting from 2-aminoethyl butanoate hydrochloride, the addition of an inorganic weak base (potassium carbonate) and an alkylating agent in acetonitrile under heating can yield the target compound efficiently, avoiding instability issues of intermediates.
3 Data Tables Summarizing Key Preparation Parameters
4 Research Discoveries and Insights
Protection strategies are critical to avoid side reactions during acylation and esterification, especially protecting hydroxyl groups with Boc or benzoyl groups.
One-pot synthesis methods improve efficiency and reduce intermediate handling, particularly useful for unstable intermediates like 2-aminoethyl butanoate salts.
Catalytic hydrogenation provides high enantiomeric purity amino alcohols, which can be valuable chiral precursors for the target compound.
Biological esterification using microbial enzymes offers mild, selective routes to ethyl butanoate esters, potentially applicable to the synthesis of this compound derivatives.
Chemical Reactions Analysis
Types of Reactions
2-[Butanoyl(ethyl)amino]ethyl butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Butanoic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted amides and esters.
Scientific Research Applications
2-[Butanoyl(ethyl)amino]ethyl butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Butanoyl(ethyl)amino]ethyl butanoate involves its interaction with specific molecular targets. The ester and amide groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, affecting their activity and function. The compound may also undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Ethyl Butanoate (C₆H₁₂O₂)
Ethyl 2-Cyano-2-ethylbutanoate (C₉H₁₅NO₂)
- Structure: Features a cyano (-CN) and ethyl group on the α-carbon of the butanoate ester.
- Properties: Molecular Weight: 169.22 g/mol Stability: The electron-withdrawing cyano group may enhance resistance to hydrolysis compared to unmodified esters .
Isopentyl 2-Methyl Butanoate (C₁₀H₂₀O₂)
- Structure: Branched ester with a 2-methylbutanoate chain and isopentyl alcohol-derived group.
- Properties :
- Key Difference: The branched alkyl chain increases hydrophobicity, contrasting with the polar amide group in 2-[Butanoyl(ethyl)amino]ethyl butanoate.
Phenyl Ethyl Butanoate (C₁₂H₁₆O₂)
- Structure : Aromatic ester with a phenyl group attached to the ethyl alcohol moiety.
- Properties: Molecular Weight: 192.25 g/mol Applications: Common in cosmetics and fragrances for its floral notes .
- Key Difference : The aromatic ring enhances UV stability and alters solubility compared to aliphatic amide-containing compounds.
Ethyl 2-(Acetylamino)-4-(methylsulfanyl)butanoate (C₉H₁₇NO₃S)
- Structure: Contains an acetylated amino group and a methylsulfanyl substituent.
- Key Difference : The sulfanyl group introduces sulfur-based reactivity, absent in the target compound, which may influence environmental persistence.
Comparative Data Table
Research Findings and Implications
- Toxicity Considerations: While ethyl butanoate is generally recognized as safe (GRAS) for food use , compounds with cyano or sulfanyl groups (e.g., Ethyl 2-cyano-2-ethylbutanoate) may require stricter safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
